Aristolindiquinone
Overview
Description
Aristolindiquinone is a chemical compound with the molecular formula C12H10O4 . It can be isolated from Aristolwhia indica . The compound is also known as 2,5-dihydroxy-3,8-dimethylnaphthalene-1,4-dione .
Synthesis Analysis
The synthesis of Aristolindiquinone has been achieved through different methods. One approach involves the Stobbe reaction, which gives the naphthalene nucleus with the required substitution pattern (3,8-dioxygenated-2,5-dimethyl naphthalene), starting from 2-hydroxy-5-methylbenzaldehyde . Another method involves the regiochemical addition of 1-methoxy-1-trimethylsiloxypenta-1,3-diene to 5-bromo-2-methoxy-3-methyl-1,4-benzoquinone .Molecular Structure Analysis
The molecular structure of Aristolindiquinone consists of a naphthoquinone core with two hydroxy groups and two methyl groups . The compound has a molecular weight of 218.205 Da .Chemical Reactions Analysis
The chemical reactions involving Aristolindiquinone are primarily related to its synthesis. The Stobbe reaction and the regiochemical addition of 1-methoxy-1-trimethylsiloxypenta-1,3-diene to 5-bromo-2-methoxy-3-methyl-1,4-benzoquinone are key reactions in the synthesis of Aristolindiquinone .Physical And Chemical Properties Analysis
Aristolindiquinone has a density of 1.5±0.1 g/cm3, a boiling point of 456.4±45.0 °C at 760 mmHg, and a flash point of 243.9±25.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . The compound has a polar surface area of 75 Å2 and a molar volume of 150.2±3.0 cm3 .Scientific Research Applications
Aristolindiquinone has been synthesized for biological evaluation, particularly for fertility regulation in rats. However, it was found to be inactive for this purpose. The synthesis process involves the regiochemical addition of specific compounds to yield sufficient quantities for evaluation (Botha, Giles, & Yorke, 1991).
Another study focused on the synthesis of Aristolindiquinone, citing its potential biological importance as an antifertility agent. However, the outcomes of antifertility trials have not been reported in this paper (Botha, Marc, Giles, Robin, York, & Green, 1991).
Research on Aristolochia indica roots, which contain Aristolindiquinone, revealed that its ethanol extract decreased fertility in rats and hamsters. However, Aristolindiquinone itself was isolated and found to be inactive in fertility regulation (Che et al., 1984).
A study on the synthesis of naphthoquinones, including Aristolindiquinone, highlighted a method for the regiospecific synthesis of these compounds. This approach is significant for creating highly substituted naphthoquinones for potential biological applications (Kwan & Moore, 1993).
A global assessment on the local uses of Aristolochia species, which include Aristolindiquinone, pointed out the need for a systematic assessment of the content of aristolochic acids in widely used species to evaluate potential health risks (Heinrich et al., 2009).
A bibliometric analysis of research trends on aristolochic acids, which are related to Aristolindiquinone, suggested that exploring the antitumor efficacy and immune activity of these compounds could be valuable areas for future research (Zhou et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-5-3-4-7(13)9-8(5)12(16)11(15)6(2)10(9)14/h3-4,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBCQYINLQWMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C(=C(C(=O)C2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331925 | |
Record name | Aristolindiquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolindiquinone | |
CAS RN |
86533-36-0 | |
Record name | Aristolindiquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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